Chromomycin a3 - 7059-24-7

Chromomycin a3

Catalog Number: EVT-311481
CAS Number: 7059-24-7
Molecular Formula: C57H82O26
Molecular Weight: 1183.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chromomycin A3 (full name, avoiding abbreviations) is an antitumor antibiotic belonging to the aureolic acid group family of polyketides. It is produced by the bacterium Streptomyces griseus subspecies griseus. Chromomycin A3 has been extensively studied for its DNA-binding properties and potential applications in molecular biology and cytogenetics.

Synthesis Analysis

Chromomycin A3 exhibits distinct chemical behavior in the presence of divalent metal ions, particularly Mg2+. [, ]

Complex Formation with Mg2+

Chromomycin A3 forms two types of complexes with Mg2+ :

  • Complex I: 1:1 stoichiometry (Chromomycin A3:Mg2+)
  • Complex II: 2:1 stoichiometry (Chromomycin A3:Mg2+)

These complexes have different formation constants and spectroscopic characteristics.

Interaction with DNA

Complexes I and II bind differently to DNA, exhibiting distinct binding parameters, spectroscopic features, and thermodynamics.

  • Complex I-DNA: Exothermic interaction
  • Complex II-DNA: Endothermic interaction
Molecular Structure Analysis
  • Transcription Factor Binding Studies: Used to investigate the binding of transcription factors to DNA, particularly in the context of herpes simplex virus latency.
  • DNA Structure Analysis: Utilized in structural studies to understand the conformation of DNA and the interactions between DNA and other molecules. [, ]
Mechanism of Action

Chromomycin A3's primary mechanism of action involves binding to DNA in a sequence-specific manner. [, ] This interaction is dependent on the presence of divalent metal ions, such as Mg2+. [, ]

Metal Ion Dependency

The role of Mg2+ extends beyond simple neutralization of the drug's negative charge. Metal ions likely participate in the formation of a drug-metal-DNA ternary complex.

Sequence Specificity

Chromomycin A3 exhibits preferential binding to G/C-rich regions of DNA, particularly sequences containing GGCC and CGCG. [, ] This selectivity is influenced by the conformation of the DNA, the accessibility of the 2-amino group in the minor groove of guanosine, and the presence of the acetoxy group in the sugar moieties of Chromomycin A3. [, ]

Interference with DNA Function

By binding to DNA, Chromomycin A3 interferes with essential cellular processes such as replication and transcription. The [(Chromomycin A3)2-Fe(II)] complex can also cause single-stranded DNA cleavage.

Physical and Chemical Properties Analysis
  • Appearance: Yellow crystalline powder
  • Solubility: Soluble in organic solvents like methanol and dichloromethane , sparingly soluble in water
  • pKa: 6.3
  • Spectroscopic Properties: Exhibits characteristic absorption, fluorescence, and circular dichroism (CD) spectra that change upon complexation with metal ions and DNA. [, ]

Flow Cytometry

  • DNA Content Analysis: Used to stain cervical cells and analyze their DNA content by flow cytometry, aiding in the detection of cervical neoplasia. [, , ]
  • Bacterial Identification: Employed in dual-laser flow cytometry to determine the guanine-plus-cytosine content (% G + C) of bacterial DNA without DNA extraction.
  • Megakaryocyte Analysis: Combined with wheat germ agglutinin (WGA) to identify mature megakaryocytes based on sialic acid expression. [, ]

Chromosome Banding

  • GC-Rich Heterochromatin Visualization: Used to stain chromosomes and visualize GC-rich heterochromatin, revealing chromosome banding patterns and aiding in karyotype analysis. [, , , , , ]
  • NOR Identification: Identifies nucleolus organizer regions (NORs) in chromosomes through its specific binding to GC-rich rDNA sequences. [, ]
Applications
  • Differentiation of Bacterial Genera: Aids in differentiating rapidly growing mycobacteria from rhodococci and nocardiae.
  • Demonstration of Viral RNA Synthesis: Employed to demonstrate RNA synthesis by Japanese encephalitis virus infection in PS(Y-15) cells.
Future Directions
  • Development of New Anticancer Drug Derivatives: Chromomycin A3's DNA binding properties and sequence specificity make it a valuable lead compound for designing novel anticancer drugs.
  • Investigation of Metal Complex Properties: Further research on the properties and applications of Chromomycin A3 metal complexes, particularly the [(Chromomycin A3)2-Fe(II)] complex, may reveal novel therapeutic opportunities.
  • Exploration of Chromatin Structure: Chromomycin A3 can be used as a tool to study chromatin structure and function in various cell types and organisms. [, ]

Mithramycin

    Compound Description: Mithramycin is an antitumor antibiotic belonging to the aureolic acid group of polyketides. It exhibits cytotoxicity by inhibiting DNA-dependent RNA synthesis and, to a lesser extent, DNA polymerase. [] Mithramycin requires the presence of divalent cations, such as Mg2+, to bind to DNA and exert its biological activity. [] Structurally, it is closely related to Chromomycin A3, with differences primarily residing in their glycosylation patterns. []

Olivomycin

    Compound Description: Olivomycin is another member of the aureolic acid group of antitumor antibiotics, sharing structural similarities with both Chromomycin A3 and mithramycin. [] It interacts with DNA in a manner similar to Chromomycin A3, requiring divalent cations for binding and exhibiting a preference for G-C rich sequences. [] Olivomycin is known to induce a Q or reverse banding pattern on chromosomes, depending on the excitation wavelength used. []

    Relevance: The comparison between Olivomycin and Chromomycin A3 underscores the importance of specific structural variations in determining biological activity. While both compounds display similar DNA-binding properties and induce chromosome banding patterns, their toxicity profiles differ significantly across species. [] These differences are attributed to variations in cellular uptake and interactions with cell surface receptors, highlighting the role of sugar residues in dictating the biological activity of these glycosidic antibiotics. [] Moreover, both compounds demonstrate the ability to produce complementary banding patterns on chromosomes by simply altering the excitation wavelength, suggesting that factors beyond base composition influence the banding patterns induced by these compounds. []

Premithramycinone

    Compound Description: Premithramycinone is a tetracyclic intermediate in the biosynthetic pathway of Chromomycin A3. [] It serves as a precursor molecule lacking the complete saccharide chains found in the mature antibiotic. []

    Relevance: Premithramycinone provides insights into the stepwise assembly of Chromomycin A3. Gene inactivation studies revealed that the cmmGIV gene is responsible for the transfer of sugar C, the first sugar moiety in the trisaccharide chain, to premithramycinone. [] This finding underscores the importance of glycosyltransferases in the biosynthesis of Chromomycin A3 and highlights the step-by-step construction of its saccharide chains. []

Premithramycin A1

    Compound Description: Premithramycin A1 is another tetracyclic intermediate identified in the biosynthetic pathway of Chromomycin A3. [] It represents a more advanced intermediate compared to premithramycinone, possessing two sugar moieties (sugars C and D) attached to the aglycone. []

    Relevance: Premithramycin A1 highlights the sequential nature of the glycosylation process during Chromomycin A3 biosynthesis. The cmmGIII gene was found to be responsible for adding sugar D to premithramycinone, forming premithramycin A1. [] This finding suggests a specific order of sugar additions catalyzed by dedicated glycosyltransferases, ultimately leading to the formation of the mature Chromomycin A3 molecule with its characteristic disaccharide and trisaccharide chains. []

Prechromomycin A3 and Prechromomycin A2

    Compound Description: Prechromomycin A3 and prechromomycin A2 are two newly identified tetracyclic compounds that accumulate in the C10GII mutant strain of Streptomyces griseus subsp. griseus. [] These compounds lack the disaccharide chain present at the 8 position of the Chromomycin A3 molecule. []

    Relevance: The discovery of prechromomycin A3 and prechromomycin A2 emphasizes the role of the cmmGII gene in the biosynthesis of Chromomycin A3. These compounds, devoid of the disaccharide chain, suggest that the CmmGII glycosyltransferase is involved in the transfer of the first d-oliosyl residue to the aglycone core at the 8 position. [] This finding suggests that the formation of the disaccharide chain precedes the addition of the trisaccharide chain during Chromomycin A3 biosynthesis. []

Prechromomycin A4, 4A-O-Deacetyl-3A-O-Acetyl-Prechromomycin A4, and 3A-O-Acetyl-Prechromomycin A4

    Compound Description: These three compounds are tricyclic intermediates accumulating in the C60GI mutant strain of Streptomyces griseus subsp. griseus. [] All three lack sugar B, the second sugar moiety in the disaccharide chain of Chromomycin A3, indicating their position in the biosynthetic pathway. []

    Relevance: The identification of these prechromomycin A4 derivatives underscores the role of the cmmGI gene in the final stages of Chromomycin A3 biosynthesis. These compounds suggest that the CmmGI glycosyltransferase catalyzes the transfer of the second d-oliosyl residue (sugar B) to the growing disaccharide chain at the 8 position. [] This finding, coupled with the identification of other prechromomycins, reinforces the sequential nature of the glycosylation steps and the importance of specific glycosyltransferases in assembling the complete Chromomycin A3 molecule. []

Properties

CAS Number

7059-24-7

Product Name

Chromomycin a3

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-6-[(2S,4R,5R,6R)-4-[(2S,4R,5R,6R)-4-[(2S,4S,5S,6S)-5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate

Molecular Formula

C57H82O26

Molecular Weight

1183.2 g/mol

InChI

InChI=1S/C57H82O26/c1-21-34(79-40-19-37(53(26(6)75-40)77-28(8)59)82-38-16-33(61)52(70-11)25(5)74-38)15-31-13-30-14-32(54(71-12)51(68)46(63)22(2)58)55(50(67)44(30)49(66)43(31)45(21)62)83-41-18-35(47(64)24(4)73-41)80-39-17-36(48(65)23(3)72-39)81-42-20-57(10,69)56(27(7)76-42)78-29(9)60/h13,15,22-27,32-33,35-42,46-48,52-56,58,61-66,69H,14,16-20H2,1-12H3/t22-,23-,24-,25-,26-,27+,32+,33-,35-,36-,37-,38-,39+,40+,41+,42+,46+,47-,48-,52+,53+,54+,55+,56+,57+/m1/s1

InChI Key

ZYVSOIYQKUDENJ-WKSBCEQHSA-N

SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Synonyms

Chromomycin A3
Toyomicin
Toyomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)OC(=O)C)OC6CC(C(C(O6)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C)(C)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)O[C@H]5C[C@H]([C@H]([C@H](O5)C)OC(=O)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C)(C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.